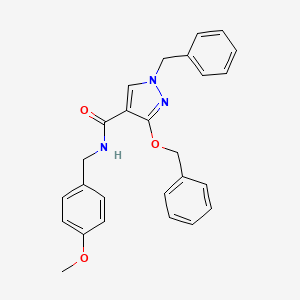

1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-[(4-methoxyphenyl)methyl]-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-31-23-14-12-20(13-15-23)16-27-25(30)24-18-29(17-21-8-4-2-5-9-21)28-26(24)32-19-22-10-6-3-7-11-22/h2-15,18H,16-17,19H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMYPCGEZRWULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups are introduced through nucleophilic substitution reactions. Benzyl chloride and benzyloxy chloride are commonly used reagents for this purpose.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached to the nitrogen atom of the pyrazole ring through a nucleophilic substitution reaction using 4-methoxybenzyl chloride.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: Used for small to medium-scale production, where reactions are carried out in a controlled environment.

Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the benzyl, benzyloxy, or methoxybenzyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Benzyl chloride, benzyloxy chloride, 4-methoxybenzyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies indicate that pyrazole derivatives can inhibit various cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colorectal cancer (HT-29) cells.

- Mechanism of Action :

- The compound acts as a Mitogen Activated Protein Kinase (MAPK) pathway inhibitor, which is crucial in cell proliferation and survival.

- A study highlighted that certain derivatives of pyrazole, including this compound, demonstrated significant inhibitory activity against MEK1 with an IC50 value of 91 nM .

| Cancer Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Lung Cancer | A549 | 0.26 |

| Breast Cancer | MCF-7 | Not specified |

| Colorectal Cancer | HT-29 | Not specified |

Antibacterial Properties

Research has shown that pyrazole derivatives exhibit antibacterial activity against various strains of bacteria. The structure of 1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide allows it to interact with bacterial enzymes, potentially inhibiting their growth.

- Notable Findings :

Antiviral Activity

The antiviral potential of pyrazole compounds has also been explored. Recent studies indicate that derivatives can inhibit viral replication, particularly those targeting HIV and other viral pathogens.

- Case Study :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives:

- Key Modifications :

- Substituents on the benzyl group significantly influence biological activity.

- The presence of methoxy groups enhances solubility and bioavailability.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:

Key Comparisons

Substituent Effects on Reactivity and Bioactivity

- The target compound ’s 3-benzyloxy group is electron-donating, contrasting with the electron-withdrawing nitro group in 4-nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide . This difference may alter redox properties and binding to targets like oxidoreductases.

- The 4-methoxybenzyl group, common in , and 13, is associated with improved membrane permeability due to its lipophilic aromatic ring .

Spectroscopic and Physical Properties

- IR spectra of similar compounds (e.g., 1-benzoyl pyrazole-4-carbaldehydes) show C=O stretches at ~1630 cm⁻¹ and C=N at ~1530 cm⁻¹, which may shift in the target compound due to the carboxamide and benzyloxy groups .

- The N-(4-methoxybenzyl) substituent in contributes to a molecular weight of 306.27 g/mol, while the target compound’s additional benzyl/benzyloxy groups likely increase its molecular weight to ~439 g/mol, affecting solubility .

The trifluoromethyl group in enhances metabolic stability, a feature absent in the target compound but relevant for drug design .

Biological Activity

1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Structure and Synthesis

The compound is characterized by a pyrazole core substituted with a benzyloxy group and a methoxybenzyl moiety. Its synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by various coupling reactions to introduce the substituents.

Antiproliferative Effects

Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on structurally related compounds, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, demonstrated submicromolar antiproliferative effects on MIA PaCa-2 pancreatic cancer cells . The mechanism involves modulation of autophagy and inhibition of the mTORC1 pathway, which are critical for cancer cell survival and proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | Autophagy modulation |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | <0.5 | mTORC1 inhibition |

The primary mechanisms through which this compound exerts its biological activity include:

- Autophagy Modulation : The compound has been shown to increase basal autophagy levels while impairing autophagic flux under nutrient-replete conditions. This dual action may selectively target cancer cells that rely on autophagy for survival under metabolic stress .

- mTORC1 Pathway Inhibition : By inhibiting mTORC1 activity, the compound disrupts critical signaling pathways involved in cell growth and proliferation. This was evidenced by the reduced phosphorylation of mTORC1 substrates in treated cells .

Case Studies

In a notable study, researchers synthesized a series of pyrazole derivatives to evaluate their biological activities. Among these, one compound demonstrated an IC50 value of 0.26 µM against A549 lung cancer cells, showcasing potent activity comparable to established anticancer agents . The structure–activity relationship analysis revealed that modifications at specific positions on the pyrazole ring significantly influenced biological potency.

Structure-Activity Relationship (SAR)

The SAR studies highlight key features that enhance biological activity:

- Substituent Effects : The presence of electron-donating groups (like methoxy) at specific positions on the benzene ring was found to increase potency.

- Hydrophobic Interactions : The benzyloxy group contributes to hydrophobic interactions that stabilize binding to target proteins involved in cancer pathways.

Q & A

Q. Key Variables :

- Catalysts : Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) improve coupling efficiency in alkylation steps .

- Solvent Systems : Polar aprotic solvents (e.g., DCE/HFIP mixtures) enhance reaction rates and yields .

- Temperature : Amidation steps often require mild heating (40–60°C) to avoid decomposition .

Q. Methodological Recommendations :

Multi-Technique Validation : Combine ¹H/¹³C NMR, IR (amide C=O stretch ~1650–1700 cm⁻¹), and HRMS .

X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., benzyl vs. methoxybenzyl positioning) .

Dynamic NMR Studies : Use variable-temperature NMR to assess tautomeric equilibria .

Example Case :

A reported δ 7.3–7.5 ppm (aromatic protons) conflict was resolved via X-ray analysis confirming para-substitution on the methoxybenzyl group .

What strategies optimize the introduction of the 4-methoxybenzyl group during amidation?

Advanced Research Focus

Low yields in amidation often result from steric hindrance or poor nucleophilicity of 4-methoxybenzylamine.

Q. Optimization Approaches :

- Coupling Reagents : Switch from EDCI/HOBt to T3P (propylphosphonic anhydride) for better activation .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% .

- Protection/Deprotection : Temporarily protect the amine with Boc groups to enhance solubility .

Q. Advanced Research Focus

- Benzyloxy Group : Electron-donating nature directs electrophilic substitution to the pyrazole C5 position .

- Methoxybenzyl Group : The para-methoxy group enhances stability of the amide bond via resonance .

- Steric Effects : Bulky benzyl groups slow down nucleophilic attacks at the carboxamide nitrogen .

Q. Experimental Design :

- DFT Calculations : Predict sites for electrophilic/nucleophilic attacks using Gaussian09 .

- Competitive Reactions : Compare halogenation (e.g., NBS) at C3 vs. C5 positions to validate electronic profiles .

What biological screening approaches are suitable for this compound, given its structural analogs?

Q. Basic Research Focus

Q. Advanced Mechanistic Studies :

- Metabolite Identification : Use LC-MS/MS to assess oxidative degradation (e.g., O-demethylation) .

- Crystallography : Co-crystallize with target proteins to map binding interactions .

How can researchers address low reproducibility in synthetic protocols across labs?

Advanced Research Focus

Common pitfalls include:

Q. Standardization Steps :

Detailed NMR Tracking : Monitor intermediates at each step (e.g., pyrazole NH proton integration) .

QC Protocols : Implement HPLC purity checks (>95%) before proceeding to subsequent steps .

What computational tools predict the compound’s physicochemical properties for drug-likeness assessment?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.